molecular formula C8H8Cl2Zn B6337719 4-Chloro-2-methylbenzylzinc chloride 0.5 M in Tetrahydrofuran CAS No. 775329-42-5

4-Chloro-2-methylbenzylzinc chloride 0.5 M in Tetrahydrofuran

Cat. No.: B6337719
CAS No.: 775329-42-5
M. Wt: 240.4 g/mol
InChI Key: DZUDEJLUVWJORH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-methylbenzylzinc chloride 0.5 M in Tetrahydrofuran is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is a solution of 4-Chloro-2-methylbenzylzinc chloride in tetrahydrofuran, a common solvent in organic chemistry. It is known for its reactivity and utility in forming carbon-carbon bonds, making it valuable in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-Chloro-2-methylbenzylzinc chloride typically involves the reaction of 4-Chloro-2-methylbenzyl chloride with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as:

4-Chloro-2-methylbenzyl chloride+Zn4-Chloro-2-methylbenzylzinc chloride\text{4-Chloro-2-methylbenzyl chloride} + \text{Zn} \rightarrow \text{4-Chloro-2-methylbenzylzinc chloride} 4-Chloro-2-methylbenzyl chloride+Zn→4-Chloro-2-methylbenzylzinc chloride

Industrial Production Methods

In an industrial setting, the production of 4-Chloro-2-methylbenzylzinc chloride involves large-scale reactors where the reactants are combined under controlled conditions. The process ensures high purity and yield by maintaining optimal temperatures, pressures, and inert atmospheres. The product is then diluted to the desired concentration (0.5 M) in tetrahydrofuran for commercial use.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methylbenzylzinc chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: It can act as a nucleophile in substitution reactions, replacing halides or other leaving groups in organic molecules.

    Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.

    Addition Reactions: It can add to carbonyl compounds, forming alcohols after hydrolysis.

Common Reagents and Conditions

    Solvents: Tetrahydrofuran, diethyl ether

    Catalysts: Palladium, nickel

    Conditions: Inert atmosphere (argon or nitrogen), low to moderate temperatures

Major Products

The major products formed from reactions involving 4-Chloro-2-methylbenzylzinc chloride depend on the specific reaction conditions and substrates used. Common products include substituted aromatic compounds, alcohols, and complex organic frameworks.

Scientific Research Applications

4-Chloro-2-methylbenzylzinc chloride is used in various scientific research applications:

    Organic Synthesis: It is a key reagent in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.

    Material Science: Used in the preparation of polymers and advanced materials.

    Medicinal Chemistry: Employed in the synthesis of biologically active compounds and drug intermediates.

    Catalysis: Acts as a catalyst or catalyst precursor in various organic transformations.

Mechanism of Action

The mechanism by which 4-Chloro-2-methylbenzylzinc chloride exerts its effects involves the formation of organozinc intermediates that participate in nucleophilic addition or substitution reactions. The zinc atom coordinates with the organic moiety, enhancing its nucleophilicity and facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved are primarily those associated with the substrates it reacts with, such as carbonyl compounds or halides.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methylbenzylzinc chloride
  • 4-Chlorobenzylzinc chloride
  • 2-Methylbenzylzinc chloride

Uniqueness

4-Chloro-2-methylbenzylzinc chloride is unique due to the presence of both a chloro and a methyl group on the benzyl ring, which can influence its reactivity and selectivity in chemical reactions. This dual substitution pattern can provide distinct advantages in certain synthetic applications, such as increased reactivity or selectivity towards specific substrates.

Properties

IUPAC Name

4-chloro-1-methanidyl-2-methylbenzene;chlorozinc(1+)
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl.ClH.Zn/c1-6-3-4-8(9)5-7(6)2;;/h3-5H,1H2,2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZUDEJLUVWJORH-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)[CH2-].Cl[Zn+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2Zn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.